3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a pyridin-4-yl group and at position 5 with a propan-1-amine chain. The hydrochloride salt form (commonly reported in analogs) enhances solubility in polar solvents .
Properties
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-1-2-9-13-10(14-15-9)8-3-6-12-7-4-8/h3-4,6-7H,1-2,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDUHASFKTZIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to ensure the stability of intermediates during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The oxadiazole ring is known to interact with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
SLF108185117
- Structure : 3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- Key Differences : Replaces pyridin-4-yl with a 4-decylphenyl group.
- Implications: Increased lipophilicity due to the long alkyl chain, enhancing membrane permeability but reducing aqueous solubility. Potential for altered target interactions due to hydrophobic aromatic substitution .
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
- Structure : Thiophene replaces pyridin-4-yl.
- Key Differences : Sulfur atom in thiophene introduces distinct electronic properties (e.g., weaker basicity compared to pyridine).
- Molecular weight: 245.73 g/mol; hydrochloride salt ensures moderate solubility .
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Modifications to the Propan-1-amine Chain
3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
- Structure : Methylthio (-SMe) group added to the propane chain.
- Implications :
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- Structure : Pyridin-3-yl instead of pyridin-4-yl.
- Key Differences : Nitrogen position in pyridine affects electronic distribution and binding interactions.
- Implications :
SLP7111228
- Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
- Key Differences : Pyrrolidine-carboximidamide replaces propan-1-amine; 4-octylphenyl substituent.
- Implications :
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
- Structure : Pyrazine replaces pyridine.
- Key Differences : Diazine ring (two nitrogen atoms) increases electron deficiency.
- Explored in cancer therapy research for optical applications .
Research Implications
- Biological Activity : Pyridinyl and thiophenyl analogs show promise in enzyme inhibition (e.g., SphK1) and optical applications, respectively.
- Solubility and Bioavailability : Hydrochloride and oxalate salts balance solubility and stability, while alkyl/aryl substitutions modulate membrane permeability.
- Target Specificity : Substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) influence steric and electronic interactions with biological targets.
Biological Activity
3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound belonging to the oxadiazole class of heterocycles, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 176.19 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines, indicating significant potency (Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| Human ovarian adenocarcinoma | 2.76 |
| Human pleural mesothelioma | 9.27 |
| Human renal cancer | 1.14 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against a range of bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus . This suggests a promising avenue for developing new antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of oxadiazole derivatives. Compounds in this class have shown affinity for metabotropic glutamate receptors, which are critical in neurodegenerative diseases . The ability to modulate these receptors may provide therapeutic benefits in conditions such as epilepsy and Alzheimer’s disease.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymes : Oxadiazoles have been found to inhibit various enzymes such as histone deacetylases (HDAC), which play a role in cancer progression and neurodegeneration .
- Receptor Modulation : The interaction with specific receptors like PTP1B and CXCR4 can influence cellular signaling pathways involved in cancer and inflammatory responses .
- Cytotoxicity Induction : The compound induces apoptosis in cancer cells through various pathways, contributing to its anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers modified the structure of known compounds to enhance their biological activity. These modifications led to improved IC50 values against multiple cancer cell lines and provided insights into structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
